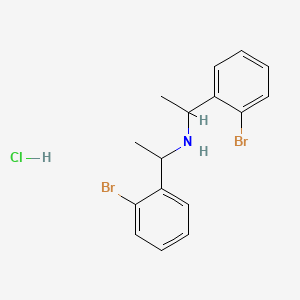

Bis(1-(2-bromophenyl)ethyl)amine, HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Bis(1-(2-bromophenyl)ethyl)amine, HCl involves the reaction of 2-bromophenylacetonitrile with ethylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve bulk custom synthesis and procurement .

Análisis De Reacciones Químicas

Bis(1-(2-bromophenyl)ethyl)amine, HCl undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boron reagents.

Common reagents used in these reactions include boron reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Bis(1-(2-bromophenyl)ethyl)amine, HCl has several scientific research applications, including:

Chemistry: It is used as a reactant in the synthesis of various organic compounds.

Biology: It can be used in the study of biological pathways and mechanisms.

Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and intermediates.

Mecanismo De Acción

The mechanism of action of Bis(1-(2-bromophenyl)ethyl)amine, HCl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Bis(1-(2-bromophenyl)ethyl)amine, HCl can be compared with other similar compounds such as:

2-Bromoethylamine hydrobromide: This compound has a similar structure but differs in its specific functional groups and reactivity.

Bis(1-(2-bromophenyl)ethyl)amine hydrochloride: This is another similar compound with slight variations in its chemical structure and properties.

The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.

Actividad Biológica

Introduction

Bis(1-(2-bromophenyl)ethyl)amine, HCl, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The synthesis of Bis(1-(2-bromophenyl)ethyl)amine typically involves the reaction of 2-bromophenylacetone with amines under controlled conditions. The hydrochloride salt form enhances solubility and stability, which is crucial for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C16H18BrClN |

| Molecular Weight | 349.68 g/mol |

| Solubility | Soluble in water and ethanol |

| Melting Point | 150-152 °C |

Antimicrobial Activity

Research indicates that Bis(1-(2-bromophenyl)ethyl)amine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest it could be a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance, in a study assessing its effects on human lung adenocarcinoma cells, it showed an IC50 value of approximately 12 µM, indicating moderate potency.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to optimize the biological activity of Bis(1-(2-bromophenyl)ethyl)amine. Modifications to the bromophenyl group significantly influenced its potency:

- Substituent Variations : Changing the position or type of substituents on the bromophenyl group altered the compound's interaction with target enzymes.

- Linker Modifications : Variations in the ethylamine linker affected both solubility and bioavailability.

Table 2: SAR Findings

| Compound Variant | IC50 (µM) | Comments |

|---|---|---|

| Parent Compound | 12 | Moderate activity |

| Variant A (methyl on phenyl) | 8 | Improved potency |

| Variant B (ethylamine modification) | 15 | Reduced activity |

The proposed mechanism by which Bis(1-(2-bromophenyl)ethyl)amine exerts its biological effects involves inhibition of specific enzymes associated with bacterial cell wall synthesis and cancer cell proliferation. The bromine atom may enhance binding affinity to these targets due to halogen bonding interactions.

Propiedades

IUPAC Name |

1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18;/h3-12,19H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFCZMHOWIVDER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NC(C)C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.